molecular formula C11H9N3O2 B2934560 2-{Hydroxy[(pyridin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one CAS No. 1808640-12-1

2-{Hydroxy[(pyridin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one

Cat. No. B2934560
CAS RN: 1808640-12-1
M. Wt: 215.212
InChI Key: VLXSBDIZYCORGD-UHFFFAOYSA-N
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Description

2-{Hydroxy[(pyridin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one, also known as HAMP, is a chemical compound with a pyridine ring and a dihydropyridinone ring. It has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Mechanism of Action

The exact mechanism of action of 2-{Hydroxy[(pyridin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one is not yet fully understood, but it is believed to work by modulating various signaling pathways in cells. It has been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxification genes, as well as the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
2-{Hydroxy[(pyridin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, as well as to decrease the production of reactive oxygen species. It has also been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

One advantage of 2-{Hydroxy[(pyridin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one is its relatively simple synthesis method, which makes it relatively easy to produce in large quantities. It also has a relatively low toxicity profile, which makes it a potentially useful compound for further study. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental contexts.

Future Directions

There are a number of potential future directions for research on 2-{Hydroxy[(pyridin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one. One area of interest is its potential as a therapeutic agent for oxidative stress-related diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Further research is also needed to fully understand its mechanism of action and to explore its potential in other experimental contexts.

Synthesis Methods

2-{Hydroxy[(pyridin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one can be synthesized using a multi-step process involving the reaction of pyridine-2-carboxaldehyde with 2-aminomethylpyridine, followed by cyclization and oxidation steps. The resulting compound is a yellow solid with a melting point of around 220-225°C.

Scientific Research Applications

2-{Hydroxy[(pyridin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's. 2-{Hydroxy[(pyridin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one has also been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

3-hydroxy-N-pyridin-2-ylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-8-4-3-7-13-10(8)11(16)14-9-5-1-2-6-12-9/h1-7,15H,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWRIRNGYPMYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{Hydroxy[(pyridin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one

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